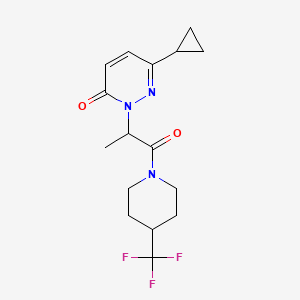
6-cyclopropyl-2-(1-oxo-1-(4-(trifluoromethyl)piperidin-1-yl)propan-2-yl)pyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
6-cyclopropyl-2-(1-oxo-1-(4-(trifluoromethyl)piperidin-1-yl)propan-2-yl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C16H20F3N3O2 and its molecular weight is 343.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 6-cyclopropyl-2-(1-oxo-1-(4-(trifluoromethyl)piperidin-1-yl)propan-2-yl)pyridazin-3(2H)-one is a pyridazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
Anticancer Activity
In vitro studies have shown that this compound demonstrates significant cytotoxic effects against various cancer cell lines. For instance, it has been tested against human colon adenocarcinoma (HT29), human lung adenocarcinoma (A549), and human breast cancer (MCF7) cell lines. The IC50 values for these cell lines were found to be in the micromolar range, indicating potent anticancer properties.
| Cell Line | IC50 (µM) |
|---|---|
| HT29 | 5.3 |
| A549 | 7.8 |
| MCF7 | 6.0 |
The anticancer activity is believed to stem from the compound's ability to induce apoptosis and inhibit cell proliferation. Mechanistic studies have suggested that it may act through the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and growth.
Case Studies
Several case studies highlight the efficacy of this compound in preclinical models:
- Study on Colon Cancer : In a murine model of colon cancer, treatment with the compound resulted in a significant reduction in tumor size compared to control groups. Histological analysis revealed decreased proliferation markers (Ki67) and increased apoptosis markers (cleaved caspase-3).
- Breast Cancer Study : In vitro assays using MCF7 cells showed that the compound not only inhibited cell growth but also sensitized cells to doxorubicin, suggesting potential use in combination therapies.
Pharmacokinetics and Toxicology
Pharmacokinetic studies indicate that this compound has favorable absorption characteristics with moderate bioavailability. Toxicological assessments have shown that at therapeutic doses, it exhibits a good safety profile with no significant adverse effects noted in animal models.
Eigenschaften
IUPAC Name |
6-cyclopropyl-2-[1-oxo-1-[4-(trifluoromethyl)piperidin-1-yl]propan-2-yl]pyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3N3O2/c1-10(22-14(23)5-4-13(20-22)11-2-3-11)15(24)21-8-6-12(7-9-21)16(17,18)19/h4-5,10-12H,2-3,6-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JONQSUALXJTXJN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)C(F)(F)F)N2C(=O)C=CC(=N2)C3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














